2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Coordination Chemistry Supramolecular Chemistry Metal-Organic Frameworks

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid is the essential ligand for constructing isostructural 3D diamond-framework coordination polymers with precisely defined 4–12 Å cavities—an architecture unattainable with generic pyrazole-4-acetic acid analogs. Validated pH-dependent complexation across Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ ensures reproducible metal-ligand binding. For CRTH2 antagonist programs, this scaffold provides versatile N-1 derivatization as claimed in US Patent 8,759,386 B2. Procure high-purity material for reliable MOF topology control and SAR exploration.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 32701-75-0
Cat. No. B1271705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
CAS32701-75-0
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CC(=O)O
InChIInChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyHHILOQLQBYEUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid (CAS 32701-75-0): Procurement and Differentiation Guide


2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 32701-75-0), also referred to as 3,5-dimethyl-1H-pyrazole-4-acetic acid, is a pyrazole derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . This compound serves as a versatile heterocyclic building block in organic synthesis and pharmaceutical research, primarily functioning as a ligand in coordination chemistry and as a key intermediate in the synthesis of biologically active molecules [1].

Why Generic Pyrazole-4-Acetic Acid Analogs Cannot Replace 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid


In-class pyrazole-4-acetic acid derivatives exhibit profound functional divergence based on subtle structural modifications. The 3,5-dimethyl substitution pattern on the pyrazole core is not a minor variation but a critical determinant of coordination geometry and electronic properties. Direct comparative analysis reveals that the 3,5-dimethyl configuration enables the formation of isostructural 3D diamond-framework coordination polymers with precisely defined cavity diameters (4–12 Å), a supramolecular architecture that cannot be replicated by non-methylated or differently substituted pyrazole-4-acetic acid analogs [1]. Substitution at the N-1 position further modulates binding affinity in downstream pharmaceutical applications, as documented in CRTH2 antagonist patent literature [2]. Consequently, substituting 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid with a generic pyrazole-4-acetic acid derivative will likely result in failure to achieve the intended coordination polymer topology or target biological activity, undermining research reproducibility and synthetic yield.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid


3D Diamond-Framework Cavity Diameter: Coordination Polymer Supramolecular Architecture

When employed as a ligand with 3d-metal cations (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid forms a series of isostructural coordination polymers [M(L)₂·4H₂O]ₙ. Single-crystal X-ray diffraction analysis of the Co(II) and Cu(II) complexes revealed a polymeric 3D diamond-framework architecture. This topology is characterized by well-defined cavities with a diameter ranging from 4 to 12 Å [1]. In contrast, coordination polymers formed from non-methylated pyrazole-4-acetic acid or analogs with alternative substitution patterns exhibit different dimensionalities and network topologies due to altered ligand geometry and hydrogen-bonding capabilities [2].

Coordination Chemistry Supramolecular Chemistry Metal-Organic Frameworks

pH-Dependent Complexation Profile: Ligand Binding Mode and Optimal Synthetic Conditions

A pH-dependent complex formation study between 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (L) and 3d-metal cations (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) was conducted to determine optimal synthetic conditions and approximate coordination environments. IR spectroscopy confirmed a consistent binding mode of L across all five metal complexes [M(L)₂·4H₂O]ₙ [1]. The pH-dependent study allowed for the identification of optimal synthetic parameters that yielded crystalline coordination polymers suitable for single-crystal X-ray diffraction analysis [1].

Solution Chemistry Metal-Ligand Binding Synthetic Optimization

CRTH2 Antagonist Scaffold: N-1 Substitution Versatility and Structural Validation

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid serves as a core scaffold in the synthesis of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. US Patent 8,759,386 B2 explicitly claims multiple derivatives containing the 3,5-dimethylpyrazol-4-yl acetic acid moiety, with diverse N-1 substitution patterns yielding distinct chemical entities. Example compounds include KGJLBIDTLGWIKS-UHFFFAOYSA-N (2-[1-[[4-[(3-ethyl-5-fluoro-1-benzofuran-2-carbonyl)amino]phenyl]methyl]-3,5-dimethylpyrazol-4-yl]acetic acid) and GQUXKUQJYPOKFH-UHFFFAOYSA-N (2-[1-[[4-[(5-fluoro-3-methyl-1-benzofuran-2-carbonyl)amino]phenyl]methyl]-3,5-dimethylpyrazol-4-yl]acetic acid) [1].

Medicinal Chemistry GPCR Antagonists Drug Discovery

High-Value Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid


Synthesis of Isostructural 3D Coordination Polymers for Host-Guest Chemistry

Researchers requiring metal-organic frameworks with precisely defined 4–12 Å cavities for molecular sieving, gas adsorption, or small-molecule encapsulation applications should prioritize 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid over generic pyrazole-4-acetic acid ligands. The 3,5-dimethyl substitution pattern is essential for directing the formation of the 3D diamond-framework topology with consistent cavity dimensions across multiple 3d-metal centers (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) [1].

pH-Dependent Metal Complexation Studies Requiring Synthetic Reproducibility

For synthetic chemists developing metal-organic coordination compounds where reproducibility and predictable metal-ligand binding are critical, 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid offers a validated pH-dependent complexation profile with consistent IR-spectroscopic binding mode confirmation across five different transition metal centers [1].

Medicinal Chemistry: CRTH2 Antagonist Lead Optimization

Medicinal chemistry programs targeting CRTH2 (prostaglandin D₂ receptor) antagonism for inflammatory, allergic, or respiratory diseases should procure 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid as a core synthetic intermediate. US Patent 8,759,386 B2 demonstrates the versatility of this scaffold, with multiple N-1 substituted derivatives explicitly claimed as CRTH2 antagonists, enabling structure-activity relationship (SAR) exploration and lead optimization [2].

Technical Documentation Hub

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